molecular formula C15H23NO B5983371 2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol

2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol

Cat. No.: B5983371
M. Wt: 233.35 g/mol
InChI Key: FEKLTCGMTHGFNP-UHFFFAOYSA-N
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Description

2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol is a complex organic compound with a unique structure that includes a phenylethanol backbone substituted with a methylated cyclopentyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol typically involves multiple steps, including the formation of the cyclopentyl ring, methylation, and subsequent attachment to the phenylethanol backbone. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[(2-methylcyclopentyl)amino]propane-1,2-diol: This compound shares a similar cyclopentyl and amino group structure but differs in its backbone and functional groups.

    3-[(2-Methylcyclopentyl)amino]benzamide: Another compound with a similar cyclopentyl and amino group, but with a benzamide backbone.

Uniqueness

2-[Methyl-(3-methylcyclopentyl)amino]-1-phenylethanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[methyl-(3-methylcyclopentyl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-8-9-14(10-12)16(2)11-15(17)13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKLTCGMTHGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N(C)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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